4-(4-chloro-2-methylphenoxy)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)butanamide is a chemical compound with the molecular formula C11H14ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butylamine.
Substitution: Formation of 4-(4-hydroxy-2-methylphenoxy)butanamide or 4-(4-amino-2-methylphenoxy)butanamide.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research. .
Industry: Utilized in the development of herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. In cancer research, it has been shown to target the mRNA of c-FLIP variants, leading to the downregulation of c-FLIP expression. This results in the activation of apoptotic pathways, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(4-chloro-2-methylphenoxy)butylamine: Similar structure but with an amine group instead of an amide.
4-(4-hydroxy-2-methylphenoxy)butanamide: Similar structure but with a hydroxyl group instead of a chloro group.
Uniqueness
4-(4-chloro-2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells by targeting c-FLIP makes it a valuable compound in cancer research .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSRYIVJFRQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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